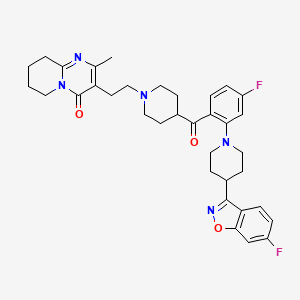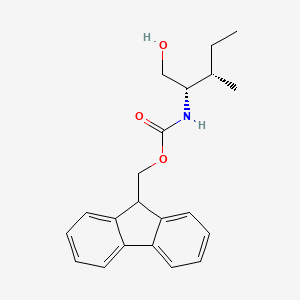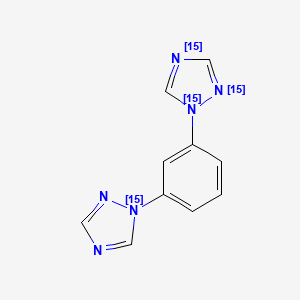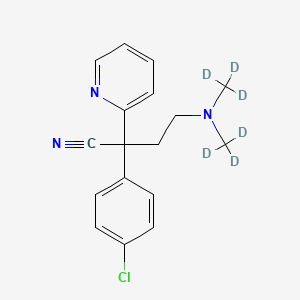
3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one
説明
This compound is a Risperidone impurity . Risperidone is an antipsychotic medication often used to treat schizophrenia and bipolar disorder .
Physical and Chemical Properties The compound has a molecular formula of C35H39F2N5O3 and a molecular weight of 615.71 . It appears as an off-white to pale yellow solid . The melting point is 143-146°C, and the predicted boiling point is 768.0±70.0 °C . The predicted density is 1.38±0.1 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .
科学的研究の応用
Crystal Structure and Conformation
- The compound, also known as risperidone, has been studied for its crystal structure. Research indicates that the piperidine and tetrahydropyridine rings in the compound adopt chair and sofa conformations, respectively (Wang, Zhou, & Hu, 2006).
- Another study highlights the planarity of the benzisoxazole and pyrimidine moieties and the slightly distorted chair conformation of the piperidine ring (Peeters, Blaton, & Ranter, 1993).
Chemical Properties and Synthesis
- Research has focused on the physico-chemical properties, spectroscopic data, stability, and methods of preparation of risperidone. The compound is a potent inhibitor of serotonin 5-HT2 and dopamine D2 receptors (Germann, Kurylo, & Han, 2012).
- Synthesis and antagonist activity of related compounds have been explored, particularly focusing on 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).
Pharmacokinetics and Metabolism
- The metabolism and excretion of risperidone in rats and dogs after oral administration have been studied, with findings indicating rapid excretion and similar major metabolic pathways to those in humans (Meuldermans et al., 1994).
Pharmaceutical Applications
- The compound has been synthesized and characterized for potential antiproliferative activity against human cancer cell lines, showing promise as a potential anticancer agent (Mallesha et al., 2012).
- An improved process for the synthesis of paliperidone, an antipsychotropic agent derived from risperidone, has been developed, focusing on efficient production and high purity (Solanki et al., 2013).
Degradation and Impurity Analysis
- Identification and characterization of potential degradation products in risperidone tablets have been performed, providing insights into the stability and shelf-life of pharmaceutical products containing this compound (Bharathi et al., 2008).
Safety and Hazards
作用機序
Mode of Action
Risperidone is thought to reduce overactivity in central mesolimbic pathways and mesocortical pathways, which are believed to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity . It achieves this by inhibiting these receptors in the brain . The drug binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .
Biochemical Pathways
Risperidone has been found to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . It also affects the p38 mitogen-activated protein kinase (MAPK) pathways, which transduce a large variety of external signals, leading to a wide range of cellular responses, including inflammation via NF-κB activation .
Pharmacokinetics
The cytochrome P450 (CYP) 2D6 phenotype explains 52% of interindividual variability in risperidone pharmacokinetics . The area under the concentration–time curve (AUC) of the active moiety is found to be 28% higher in CYP2D6 poor metabolizers compared with intermediate, extensive, and ultrarapid metabolizers . Additionally, 9-hydroxyrisperidone elimination is decreased by 26% with doubling of age .
Result of Action
Risperidone is used in the treatment of a number of mood and mental health conditions including schizophrenia and bipolar disorder . It has been suggested that risperidone may be beneficial for the treatment of obsessive-compulsive disorder (OCD) as an adjunct treatment in patients with a partial response to antidepressants .
特性
IUPAC Name |
3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39F2N5O3/c1-22-27(35(44)42-14-3-2-4-32(42)38-22)13-17-40-15-9-24(10-16-40)34(43)28-7-5-25(36)20-30(28)41-18-11-23(12-19-41)33-29-8-6-26(37)21-31(29)45-39-33/h5-8,20-21,23-24H,2-4,9-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSXRPYSFQCHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157887 | |
| Record name | 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1329796-66-8 | |
| Record name | 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329796668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(4-(4-FLUORO-2-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDIN-1-YL)BENZOYL)PIPERIDIN-1-YL)ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02J2MB13ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)

